4-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide
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Overview
Description
4-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a complex organic compound that features a bromine atom, a pyrrolidine ring, and a pyrimidine ring
Preparation Methods
The synthesis of 4-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Chemical Reactions Analysis
4-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
4-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: It is also explored for its potential use in the development of new materials with unique properties.
Biological Research: The compound’s interactions with biological systems make it a valuable tool for studying cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
Properties
Molecular Formula |
C22H22BrN5O |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
4-bromo-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H22BrN5O/c1-15-24-20(14-21(25-15)28-12-2-3-13-28)26-18-8-10-19(11-9-18)27-22(29)16-4-6-17(23)7-5-16/h4-11,14H,2-3,12-13H2,1H3,(H,27,29)(H,24,25,26) |
InChI Key |
AWMSGJTVOWIUOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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